molecular formula C6H10ClN3 B10909902 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B10909902
M. Wt: 159.62 g/mol
InChI Key: WPGUWNNXWVVRDQ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylenediamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-3-methyl-1H-pyrazole and ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine is unique due to the presence of the chloro and methyl substituents on the pyrazole ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C6H10ClN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3,8H2,1H3

InChI Key

WPGUWNNXWVVRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCN

Origin of Product

United States

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